4-(1H-pyrazol-1-yl)butanoic acid is a chemical compound with the molecular formula and a molecular weight of approximately 154.17 g/mol. This compound features a pyrazole ring, which is a five-membered ring containing two nitrogen atoms, attached to a butanoic acid moiety. The presence of the pyrazole structure suggests potential applications in medicinal chemistry, particularly in drug development due to its biological activity.
4-(1H-pyrazol-1-yl)butanoic acid can be sourced from various chemical suppliers, including Sigma-Aldrich and ChemBridge Corporation, which provide it for research and industrial purposes. It is classified as an organic compound and more specifically as a pyrazole derivative, which is a subcategory of heterocyclic compounds. Pyrazoles are known for their diverse pharmacological properties, making compounds like 4-(1H-pyrazol-1-yl)butanoic acid of interest in both chemical research and pharmaceutical applications.
The synthesis of 4-(1H-pyrazol-1-yl)butanoic acid typically involves several key steps:
The yield and purity of the synthesized compound are critical factors that influence its subsequent applications in research and industry.
4-(1H-pyrazol-1-yl)butanoic acid can undergo several types of chemical reactions:
These reactions highlight the compound's versatility in synthetic organic chemistry.
The mechanism of action for compounds like 4-(1H-pyrazol-1-yl)butanoic acid often involves interaction with specific biological targets, such as enzymes or receptors. The presence of the pyrazole ring contributes to its ability to form hydrogen bonds and interact with active sites on proteins.
Research indicates that similar pyrazole derivatives may exhibit anti-inflammatory or analgesic properties through inhibition of cyclooxygenase enzymes (COX), which play a crucial role in prostaglandin synthesis. The carboxylic acid group may enhance solubility and bioavailability, facilitating better interaction with biological targets.
4-(1H-pyrazol-1-yl)butanoic acid exhibits several notable physical and chemical properties:
These properties are essential for determining its suitability for various applications in scientific research and industry.
4-(1H-pyrazol-1-yl)butanoic acid has several potential applications:
Research continues into the specific biological activities associated with this compound, aiming to uncover new therapeutic applications based on its unique structural features.
Pyrazole derivatives constitute a structurally diverse and functionally significant class of nitrogen-containing heterocyclic compounds. Characterized by a five-membered ring with two adjacent nitrogen atoms (positions 1 and 2), pyrazoles exhibit remarkable chemical versatility. The pyrazole ring readily undergoes electrophilic substitution, metal complexation, and N-alkylation, enabling tailored modifications for specific applications. This adaptability underpins their prevalence in pharmaceuticals, agrochemicals, and materials science. For instance, pyrazole motifs are integral to nonsteroidal anti-inflammatory drugs (NSAIDs) like celecoxib, where they contribute to cyclooxygenase-2 (COX-2) selectivity and binding affinity through specific interactions with enzyme active sites .
4-(1H-Pyrazol-1-yl)butanoic acid (CAS: 110525-56-9) exemplifies a strategically functionalized pyrazole derivative. Its structure combines the heterocyclic pyrazole ring—capable of hydrogen bonding and π-π stacking—with a flexible butanoic acid chain terminating in a carboxylic acid group. This carboxylic acid moiety significantly influences the molecule’s physicochemical behavior, enhancing water solubility and enabling ionic interactions or coordination with metal ions (e.g., zinc in metalloproteinases). The linker (‑CH₂CH₂CH₂‑) provides conformational flexibility, facilitating optimal binding orientation in biological targets. The molecular formula is C₇H₁₀N₂O₂, with a molecular weight of 154.17 g/mol [3] [10]. Its SMILES string (O=C(O)CCCN1N=CC=C1) and InChIKey (PQTCGHYOOHMITR-UHFFFAOYSA-N) further specify the connectivity: the pyrazole nitrogen at position 1 is bonded to the butanoic acid’s gamma carbon [3] [4].
The emergence of 4-(1H-pyrazol-1-yl)butanoic acid aligns with broader trends in heterocyclic chemistry focused on diversifying pyrazole applications. While its exact synthetic origin is not definitively documented in public literature, its commercial availability from suppliers like ChemScene (since at least the early 2000s) and inclusion in building-block libraries (e.g., ChemBridge, Sigma-Aldrich) mark it as a product of systematic efforts to expand accessible pyrazole scaffolds [3] [4]. These efforts often involve nucleophilic substitution reactions where pyrazole displaces a leaving group (e.g., halide) on a suitably protected butanoic acid derivative, followed by deprotection.
Its designation as a "building block" underscores its role in modular synthesis. Catalog entries consistently highlight its high purity (>95%) and suitability for further functionalization, reflecting its development to meet demands in medicinal chemistry and materials science [3] [4] [10]. The CAS registry number 110525-56-9 provides a unique identifier for tracking its use in patents and publications, though widespread commercial listing suggests established synthetic protocols predating its formal registration [10].
This compound occupies a critical niche due to its hybrid structure, merging a privileged heterocycle with a bioisostere-capable carboxylic acid. The pyrazole ring is a ubiquitous pharmacophore, contributing to target binding via hydrogen bond acceptance (ring nitrogen atoms) and hydrophobic interactions. Its metabolic stability often surpasses that of imidazole analogs, reducing susceptibility to enzymatic degradation .
Table 1: Structural Analogs and Derivatives of 4-(1H-Pyrazol-1-yl)butanoic Acid
Compound Name | Molecular Formula | Molecular Weight (g/mol) | Key Structural Features | Source/Reference |
---|---|---|---|---|
4-(1H-Pyrazol-1-yl)butanoic acid (Parent Compound) | C₇H₁₀N₂O₂ | 154.17 | Unsubstituted pyrazole, Butanoic acid linker | [3] [10] |
4-(4-Bromo-1H-pyrazol-1-yl)butanoic acid | C₇H₉BrN₂O₂ | 233.07 | Bromine substituent at pyrazole C-4 | [2] |
4-(4-Methyl-3-nitro-1H-pyrazol-1-yl)butanoic acid (4-MNPBA) | C₈H₁₁N₃O₄ | 213.19 | Methyl at C-4, Nitro at C-3 on pyrazole | [5] |
4-(3,5-Dimethyl-4-nitro-1H-pyrazol-1-yl)-butanoic acid | C₉H₁₃N₃O₄ | 227.22 | Methyl groups at C-3 & C-5, Nitro at C-4 | |
4-(1H-Pyrazol-4-yl)butanoic acid | C₇H₁₀N₂O₂ | 154.17 | Butanoic acid attached to pyrazole C-4 (Tautomer sensitive) | [7] |
Table 2: Key Molecular Properties of 4-(1H-Pyrazol-1-yl)butanoic Acid
Property | Value | Description/Significance |
---|---|---|
Molecular Formula | C₇H₁₀N₂O₂ | Indicates elemental composition |
Molecular Weight | 154.17 g/mol | Important for stoichiometry and pharmacokinetics |
SMILES | O=C(O)CCCN1N=CC=C1 | Describes atomic connectivity: Pyrazole N1-bonded to gamma carbon of butanoic acid |
InChIKey | PQTCGHYOOHMITR-UHFFFAOYSA-N | Unique identifier for database searching and structure verification |
Hydrogen Bond Donors | 1 (Carboxylic acid OH) | Impacts solubility, membrane permeability, and target binding |
Hydrogen Bond Acceptors | 3 (2 pyrazole N, carbonyl O) | Influences solvation and protein-ligand interactions |
Topological Polar Surface Area (TPSA) | 55.12 Ų | Predicts cell membrane permeability (moderate) |
Calculated LogP (XLogP3) | 0.7479 (or ~0.7-0.8) | Predicts moderate lipophilicity; balance for absorption |
Rotatable Bonds | 4 | Indicates molecular flexibility, relevant for conformation and binding |
Data compiled from PubChem, ChemScene, and Sigma-Aldrich documentation [3] [4] [10]
CAS No.: 17869-27-1
CAS No.: 92292-84-7
CAS No.: 1072-13-5
CAS No.: 13538-21-1
CAS No.:
CAS No.: 123301-46-2